1-methyl-N,N'-di(naphthalen-1-yl)-1H-pyrazole-4,5-dicarboxamide
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Overview
Description
1-METHYL-N~4~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~4~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
N-alkylation: The pyrazole ring is then alkylated using methyl iodide or a similar methylating agent.
Amidation: The final step involves the reaction of the N-alkylated pyrazole with 1-naphthylamine and a suitable carboxylic acid derivative to form the dicarboxamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~4~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors.
Pathway interference: The compound may interfere with specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-1H-pyrazole-4,5-dicarboxamide: Similar structure but with a phenyl group instead of a naphthyl group.
1-Methyl-N~4~,N~5~-di(2-naphthyl)-1H-pyrazole-4,5-dicarboxamide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl groups.
Uniqueness
1-METHYL-N~4~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H20N4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-methyl-3-N,4-N-dinaphthalen-1-ylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C26H20N4O2/c1-30-24(26(32)29-23-15-7-11-18-9-3-5-13-20(18)23)21(16-27-30)25(31)28-22-14-6-10-17-8-2-4-12-19(17)22/h2-16H,1H3,(H,28,31)(H,29,32) |
InChI Key |
JMECQCSVRYHGCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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